2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a chlorine atom at the second position, a 2-methylphenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid typically involves the chlorination of 5-(2-methylphenyl)pyridine-4-carboxylic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Compounds with carboxylic acid or aldehyde groups on the phenyl ring.
Reduction: Alcohol or aldehyde derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of new drugs targeting specific pathways or receptors.
Industry: As a precursor in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: A simpler analog with a methyl group instead of the 2-methylphenyl group.
2-Chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of the 2-methylphenyl group.
2-Chloro-5-trifluoromethylpyridine: Features a trifluoromethyl group, which imparts different electronic properties.
Uniqueness
2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid is unique due to the presence of the 2-methylphenyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other chloropyridines and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-4-2-3-5-9(8)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKQGUFOCRDWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686921 |
Source
|
Record name | 2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-24-5 |
Source
|
Record name | 2-Chloro-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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